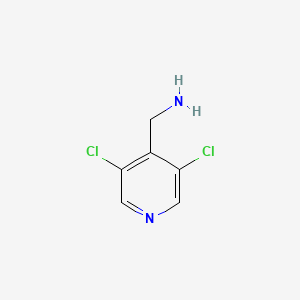

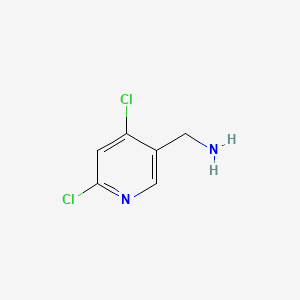

(4,6-Dichloropyridin-3-YL)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases

A series of novel Schiff bases of 3-aminomethyl pyridine, including compounds related to (4,6-Dichloropyridin-3-yl)methanamine, were synthesized through condensation reaction with various substituted aryl aldehydes/ketones. These compounds were screened for anticonvulsant activity and showed potential as seizure protection agents, with five compounds emerging as the most active in the series (Pandey & Srivastava, 2011).

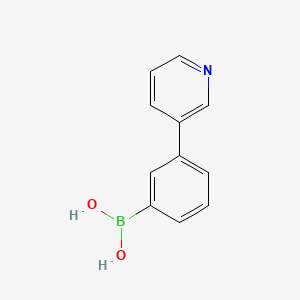

Synthesis of NCN′ and PCN Pincer Palladacycles

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles were characterized and evaluated for catalytic applications, showing good activity and selectivity (Roffe et al., 2016).

Photocytotoxicity and Imaging Applications

Iron(III) Catecholates for Cellular Imaging

Iron(III) complexes, including derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized and examined for their photocytotoxic properties. These complexes displayed remarkable photocytotoxicity in red light and were ingested in the nucleus of HeLa and HaCaT cells, showing potential for cellular imaging applications (Basu et al., 2014).

Photo-induced Oxidation of Fe(II) Complexes

The photochemistry of Fe(II) complexes based on 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine was investigated. Under UV or visible irradiation, the complexes underwent outer sphere electron transfer to produce superoxide radical anion and the complexes in the Fe(III) redox state, indicating potential applications in photo-induced oxidation processes (Draksharapu et al., 2012).

Catalytic and Anticancer Activities

Diiron(III) Complexes as Methane Monooxygenase Models

Diiron(III) complexes of tridentate 3N ligands, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, were studied as catalysts for selective hydroxylation of alkanes. These complexes functioned as efficient catalysts for hydroxylation of cyclohexane and adamantane, showing potential for catalytic applications (Sankaralingam & Palaniandavar, 2014).

Anticancer Activity of Palladium(II) and Platinum(II) Complexes

Palladium(II) and platinum(II) complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, were synthesized and characterized. These complexes showed significant anticancer activity against various human cancerous cell lines, suggesting potential applications in cancer therapy (Mbugua et al., 2020).

Eigenschaften

IUPAC Name |

(4,6-dichloropyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGSACPJTUATFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,6-Dichloropyridin-3-YL)methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)